molecular formula C13H21BrO2Si B173775 2-(T-Butyldimethylsilyloxy)-4-bromoanisole CAS No. 177329-71-4

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Cat. No.: B173775
CAS No.: 177329-71-4
M. Wt: 317.29 g/mol
InChI Key: MQARBOIOUKKZCE-UHFFFAOYSA-N
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Description

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a brominated anisole. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability and ease of removal of the TBDMS group.

Preparation Methods

The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves the reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-(T-Butyldimethylsilyloxy)-4-bromoanisole undergoes various chemical reactions, including:

Scientific Research Applications

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is used in various scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed using fluoride ions, which cleave the silicon-oxygen bond .

Comparison with Similar Compounds

Biological Activity

2-(T-Butyldimethylsilyloxy)-4-bromoanisole, also known as TBDMS-4-bromoanisole, is an organosilicon compound with significant potential in organic synthesis and various biological applications. Its unique structure, which includes a tert-butyldimethylsilyloxy group and a bromo substituent on an aromatic ring, enhances its reactivity and versatility as a building block for complex molecules. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₁BrO₂Si
  • Molecular Weight : 317.29 g/mol
  • CAS Number : 177329-71-4

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the silyl ether : Reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base.
  • Purification : The product is purified using standard organic purification techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that TBDMS-4-bromoanisole may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-BromoanisoleBromine at para positionSimpler structure; lacks silyloxy group
2-(T-Butyldimethylsilyloxy)-5-bromoanisoleSimilar silyloxy group; different bromination positionPotentially different reactivity patterns
2-Bromo-4-methoxyphenolHydroxyl instead of silyloxyMore polar; different reactivity due to hydroxyl group
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acidBoronic acid functionalityUsed primarily in coupling reactions

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, making it valuable for developing bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQARBOIOUKKZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450640
Record name 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177329-71-4
Record name 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methoxy-phenol (3.5 g, 17.2 mmol) dissolved in methylene chloride (50 mL) are added triethylamine (2.08 g, 20.6 mmol) and 4-dimethylaminopyridine (0.15 g, 0.86 mmol). Then tert-butyldimethylsilyl chloride is added slowly and the reaction mixture is stirred at room temperature for 16 h. The reaction is quenched with 10% of citric acid, and then the organic layer is washed with saturated sodium bicarbonate solution, a saturated sodium chloride solution, dried with magnesium sulfate, and concentrated in vacuo. Purification by silica gel chromatography (15% ethyl acetate-hexane) provides 5.6 g (100%) of the title compound as a colorless oil. 1H NMR (CDCl3): δ 6.82 (m, 2H), 6.58 (d, J=9 Hz, 1H), 3.74 (s, 3H), 0.95 (s, 9H), 0.05 (s, 6H).
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3.5 g
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50 mL
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2.08 g
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0.15 g
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyldiisopropylamine (1.72 ml, 9.85 mmol) was added to a solution of 5-bromo-2-methoxy-phenol (0.80 g, 3.94 mmol) in DMF (10 ml) at rt. The clear, colorless solution was stirred for 5 min. followed by addition of tert-butylchlorodimethylsilane (0.71 g, 4.73 mmol). The reaction was complete in about two hours. Distilled water (˜6 ml) was added to the clear solution, stirred for 10 min., added ether (50 ml) and sat. NaHCO3 (10 ml), stirred for 30 min. The ether portion was separated and the aqueous phase was extracted with ether (2×50 ml). The combined ether phases were washed with water (100 ml), brine (60 ml), dried over MgSO4, filtered and concentrated to an oil, which was further purified by flash column chromatography [100% hexane with 0.5% triethylamine gradient to 30% EtOAc in hexane with 0.5% Et3N] to give (5-bromo-2-methoxy-phenoxy)-tert-butyl-dimethyl-silane as an oil (0.59 g, 99%), HPLC purity 99.5% at 1.43 min. (90/10 ACN/0.1% H3PO4): 1H NMR (DMSO-d6) δ 7.04-6.97(m, 2H, Ar), 6.71 (d, J=8 Hz, Ar), 3.78 (s, 3H, single OCH3), 0.99 (s, 9H, 30CH3), 0.16 (s, 6H, 2OCH3). The product was carried over to the next step.
Quantity
1.72 mL
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0.8 g
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10 mL
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0.71 g
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10 mL
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50 mL
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6 mL
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